O-Phenethylhydroxylamine hydrochloride

Description

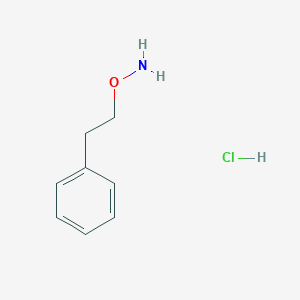

O-Phenethylhydroxylamine hydrochloride is an organic compound characterized by a hydroxylamine group (NH2OH) where the oxygen atom is substituted with a phenethyl moiety (C6H5-CH2-CH2-). This structure confers unique physicochemical properties, making it valuable in synthetic chemistry, particularly in oxime formation, pharmaceutical intermediates, and analytical derivatization. The hydrochloride salt form enhances stability and solubility in polar solvents, a common feature among hydroxylamine derivatives .

Structure

2D Structure

Properties

IUPAC Name |

O-(2-phenylethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPSJLRUCGYRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159501 | |

| Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13571-04-5 | |

| Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013571045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds via an SN2 mechanism, where the hydroxylamine nucleophile attacks the electrophilic carbon of the phenethyl halide. Key considerations include:

-

Base Selection : Sodium hydroxide or hydride bases (e.g., sodium hydride) are used to deprotonate hydroxylamine, generating the reactive amide ion. For instance, CN104529816A utilizes sodium hydride in dimethylformamide (DMF) to facilitate phenol alkylation.

-

Solvent Systems : Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance nucleophilicity. CN102531950A reports optimal results with aqueous-organic biphasic systems during hydrolysis.

-

Temperature Control : Reactions are conducted at 0–5°C during initial alkylation to minimize side reactions, followed by gradual warming to room temperature.

Purification and Hydrochloride Formation

| Parameter | Optimal Range | Source |

|---|---|---|

| Phenethyl halide ratio | 1.0–1.2 equivalents | |

| Reaction temperature | 0°C → ambient | |

| Solvent | DMF/water biphasic | |

| Yield | 75–85% |

Protection-Deprotection Strategies

Trimethylsilyl (TMS) Protection

WO2015114031A1 describes the use of O-trimethylsilylhydroxylamine as a protected intermediate. Phenethylation of this species, followed by desilylation and HCl treatment, avoids competing side reactions:

-

Silylation : Hydroxylamine reacts with trimethylsilyl chloride to form O-TMS-hydroxylamine.

-

Alkylation : Phenethyl bromide alkylates the silyl-protected amine under inert conditions.

-

Deprotection : Fluoride ions (e.g., TBAF) cleave the TMS group, releasing O-phenethylhydroxylamine.

Advantages Over Direct Alkylation

-

Enhanced nucleophilicity of the silyl-protected amine.

-

Suppressed oxidation during alkylation due to steric shielding.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Halide Alkylation | 75–85 | ≥98 | High | Exothermic NaH reactions |

| Reductive Amination | 60–70 | 90–95 | Moderate | Borane handling |

| TMS Protection | 80–88 | ≥97 | Moderate | Fluoride waste disposal |

Industrial Considerations

-

Halide Alkylation : Preferred for large-scale production due to fewer steps and robust yields.

-

Reductive Amination : Limited by borane costs but valuable for sensitive substrates.

-

TMS Protection : Ideal for lab-scale synthesis requiring high purity.

Emerging Innovations and Limitations

Recent advances in flow chemistry and catalytic alkylation could further optimize O-phenethylhydroxylamine synthesis. However, current limitations include:

Chemical Reactions Analysis

O-Phenethylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

O-Phenethylhydroxylamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of O-Phenethylhydroxylamine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This compound can also inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Larger substituents (e.g., pentafluorobenzyl) increase molecular weight and hydrophobicity, enhancing utility in chromatographic applications . Smaller groups (e.g., methyl) improve solubility in aqueous systems .

- Pharmacological Activity: Methoxyphenamine HCl demonstrates therapeutic relevance as a bronchodilator, unlike non-pharmacological hydroxylamine derivatives .

Physicochemical and Functional Comparisons

Solubility and Reactivity:

- O-Phenethylhydroxylamine HCl: Predicted to exhibit moderate solubility in ethanol and DMSO, based on phenethyl group hydrophobicity. Reactivity likely centers on nucleophilic oxime formation with carbonyl groups.

- O-Benzylhydroxylamine HCl : Similar reactivity but higher lipophilicity due to the benzyl group, favoring organic-phase reactions .

- Methoxyphenamine HCl : Enhanced water solubility due to its tertiary amine structure, critical for bioavailability in pharmaceuticals .

Pharmacological and Toxicological Data

Biological Activity

O-Phenethylhydroxylamine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 202.65 g/mol

The compound features a hydroxylamine functional group, which is known for its reactivity and ability to form stable complexes with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a significant role in immune regulation and tumor progression. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, an essential amino acid for T-cell function .

- Antioxidant Properties : this compound has demonstrated antioxidant activity, potentially mitigating oxidative stress in cellular environments. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydroxylamines, including this compound, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective bacterial growth inhibition at relatively low concentrations .

Table 1: Biological Activity Summary

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- IDO1 Inhibition Study : A study demonstrated that this compound significantly inhibited IDO1 activity in vitro, with an IC50 value comparable to other known inhibitors. This inhibition was associated with enhanced T-cell proliferation in co-culture assays .

- Antioxidant Efficacy : In a model assessing oxidative stress, this compound was shown to reduce lipid peroxidation levels significantly, indicating its potential as a neuroprotective agent against oxidative damage in neuronal cells .

- Antimicrobial Effectiveness : A study reported that this compound exhibited notable antimicrobial activity against various pathogens, suggesting its potential application in treating bacterial infections. The compound's MIC was lower than that of traditional antibiotics in some cases, highlighting its therapeutic promise .

Q & A

Q. What are the key steps in synthesizing O-Phenethylhydroxylamine hydrochloride, and what methodological considerations are critical for high yield?

Synthesis typically involves:

- Alkylation : Introducing the phenethyl group via nucleophilic substitution, requiring controlled pH (8–10) and anhydrous conditions to minimize side reactions .

- Reduction : Converting intermediates (e.g., nitro compounds) to hydroxylamine derivatives using catalytic hydrogenation or sodium cyanoborohydride. Temperature control (<50°C) prevents decomposition .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures ≥95% purity .

Methodological Tip: Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the phenethyl group (δ 7.2–7.4 ppm aromatic protons) and hydroxylamine (δ 3.8–4.2 ppm for -NH-O-) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 229.74 for related phenethylamine derivatives) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 56.3%, H: 6.1%, N: 6.1% for CHClNO) .

Advanced Research Questions

Q. How does the reaction mechanism of this compound with biological targets inform its pharmacological potential?

The hydroxylamine moiety acts as a nucleophile, forming covalent adducts with enzyme active sites (e.g., monoamine oxidases). Key studies include:

- Kinetic Assays : Measure IC values for enzyme inhibition using fluorogenic substrates .

- Docking Simulations : Predict binding modes with targets like serotonin receptors (e.g., 5-HT) using Schrödinger Suite or AutoDock .

Data Interpretation Tip: Compare inhibition kinetics with structurally similar compounds (e.g., methoxyamine derivatives) to identify structure-activity relationships .

Q. How can thermal stability and decomposition kinetics of this compound be quantified for safe storage?

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ~180°C for related hydroxylamine salts) and activation energy via Kissinger method .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and enthalpy changes under nitrogen atmosphere .

Safety Protocol: Store at 2–8°C in amber vials with desiccants to prevent hydrolysis and photodegradation .

Q. What methodologies validate the purity of this compound in complex matrices (e.g., biological samples)?

- HPLC-UV/FLD : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) for baseline separation. Detection limits ≤0.1 µg/mL .

- GC-MS : Derivatize with BSTFA for volatile trimethylsilyl ethers, monitoring m/z fragments specific to the phenethyl backbone .

Validation Criteria: Ensure linearity (R >0.99), precision (RSD <5%), and recovery (>90%) per ICH guidelines .

Q. How can contradictory data on reaction yields in literature be resolved for scalable synthesis?

- Factorial Design : Optimize parameters (temperature, catalyst loading) using response surface methodology. For example, a 2 design may reveal temperature as the critical factor .

- Scale-Up Trials : Pilot batches (1–10 mol) in jacketed reactors with reflux condensers improve reproducibility vs. small-scale setups .

Case Study: A 125 mmol-scale synthesis of related hydroxylamines achieved 82% yield by maintaining pH 9.5 and 40°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.